molecular formula C23H28ClN7O B2935389 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one CAS No. 920228-36-0

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one

Cat. No. B2935389
CAS RN: 920228-36-0
M. Wt: 453.98
InChI Key: OHHWYWDERXQYBA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . Pyrimidine derivatives have been designed and developed for their anticancer activity .


Synthesis Analysis

Pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .


Molecular Structure Analysis

The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .


Chemical Reactions Analysis

The compound potently intercalates DNA at a decreased IC 50 value . Compounds exhibited good DNA-binding affinities .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 230-235 °C . Its empirical formula is C6H5N3O .

Scientific Research Applications

Antitumor Activity

Compounds with the 1,2,3-triazolo[4,5-d]pyrimidine moiety have been synthesized and evaluated for their antitumor activities against various human cancer cell lines . This suggests that your compound may also possess antitumor properties that could be explored in oncological research.

Drug Discovery

The triazolopyrimidine derivatives are often studied in drug discovery for their potential medicinal properties. Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-cancer effects of these derivatives , indicating that your compound could be a candidate for drug development programs.

Mechanism of Action

Target of Action

Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been reported to inhibit usp28 , a deubiquitinating enzyme involved in the regulation of various cellular processes, including cell cycle progression and DNA damage response .

Mode of Action

The compound likely interacts with its target by binding to the active site, thereby inhibiting its function

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not detailed in the search results, inhibition of USP28 can affect several cellular processes. For instance, USP28 is known to regulate the stability of key proteins involved in cell cycle progression and DNA damage response. Therefore, its inhibition could potentially disrupt these processes .

Result of Action

Given that similar compounds have been reported to inhibit usp28 , it is plausible that this compound could have similar effects, potentially leading to disruption of cell cycle progression and DNA damage response.

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation .

Future Directions

This compound shows promise in the development of more potent and efficacious anticancer drugs with a pyrimidine scaffold . Further studies are needed to confirm its potential and to explore other possible applications.

properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-cyclohexylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN7O/c24-18-7-9-19(10-8-18)31-23-21(27-28-31)22(25-16-26-23)30-14-12-29(13-15-30)20(32)11-6-17-4-2-1-3-5-17/h7-10,16-17H,1-6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHWYWDERXQYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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